3′-Azido-3′-deoxythymidine 5′-Monophosphate (AZTMP) is a synthetic nucleoside monophosphate analog. It is the monophosphorylated derivative of 3′-azido-3′-deoxythymidine (AZT), also known as zidovudine. [, , , , , , , , , , , , ] AZTMP plays a crucial role in scientific research as a tool for studying various cellular processes, particularly those related to DNA replication and viral inhibition. It is often used to investigate the mechanisms of action of antiviral drugs and to explore potential targets for the development of new therapeutic agents. [, , , , , , , , , ]
Developing Novel Prodrug Strategies: Continued exploration of novel prodrug strategies and delivery systems is crucial for enhancing the bioavailability and cellular uptake of AZTMP, potentially improving its therapeutic index and overcoming limitations associated with AZT therapy. [, , , , ]
Investigating the Role of AZTMP in Combination Therapies: Investigating the synergistic potential of AZTMP in combination therapies with other antiviral agents, particularly those targeting different stages of the viral life cycle, could lead to more effective treatment options. [] Understanding the interplay between AZTMP and other drugs is critical for optimizing treatment regimens and combating multidrug resistance.
Zidovudine monophosphate is synthesized from zidovudine through enzymatic phosphorylation, primarily by thymidine kinase. This compound belongs to the class of small molecules and is categorized as an experimental drug with significant implications in antiviral therapy. Its chemical formula is , and it has a molecular weight of approximately 347.22 g/mol .
The synthesis of zidovudine monophosphate involves several key steps. The initial step is the phosphorylation of zidovudine, which is catalyzed by thymidine kinase. This enzyme facilitates the conversion of zidovudine into zidovudine monophosphate using adenosine triphosphate as a phosphate donor. The process can be summarized as follows:
The reaction can be represented as:
This phosphorylation step is crucial for the activation of zidovudine, enabling it to exert its antiviral effects .
The molecular structure of zidovudine monophosphate features several notable components:
The InChI key for zidovudine monophosphate is OIFWQOKDSPDILA-XLPZGREQSA-N, and its IUPAC name is {[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-2-yl]methoxy}phosphonic acid .
Zidovudine monophosphate undergoes further phosphorylation to form zidovudine diphosphate and subsequently zidovudine triphosphate, which are essential for its mechanism of action:
These reactions are crucial as they lead to the formation of the active triphosphate form that inhibits viral replication .
The mechanism by which zidovudine monophosphate exerts its antiviral effects involves its incorporation into viral DNA during replication. Once phosphorylated to its triphosphate form, it competes with deoxythymidine triphosphate for incorporation into viral DNA by reverse transcriptase. The presence of the azido group prevents further elongation of the DNA strand, leading to chain termination. This selective inhibition is pivotal in controlling HIV replication while sparing human DNA polymerases .
Zidovudine monophosphate exhibits several physical and chemical properties:
These properties influence its behavior in biological systems and its pharmacokinetic profile .
Zidovudine monophosphate has significant applications in medical research and treatment protocols for HIV infection. Its primary application includes:
Additionally, ongoing research explores potential modifications to enhance its efficacy and reduce toxicity .
Zidovudine monophosphate (AZT-MP, C₁₀H₁₄N₅O₇P) is a nucleotide analog derived from the prototypical nucleoside reverse transcriptase inhibitor zidovudine (AZT). Its core structure retains the thymine base and deoxyribose sugar moiety characteristic of thymidine but incorporates two critical modifications: 1) replacement of the 3'-hydroxyl group with an azido (-N₃) functionality, and 2) phosphorylation at the 5'-position forming a monophosphate ester [6] [7]. The molecule contains three defined stereocenters in the sugar ring, adopting the β-D-erythro-pentofuranosyl configuration, which is essential for its biological activity. This configuration positions the base in a natural anti-conformation relative to the sugar, facilitating recognition by viral and cellular enzymes [6] [9]. The azido group introduces significant stereoelectronic effects, altering the molecule's conformational flexibility and intermolecular interactions compared to endogenous thymidine monophosphate (TMP). Crystallographic studies reveal that AZT-MP primarily forms hydrogen-bonded dimeric rings in the solid state via N-H···O interactions between the thymine carbonyl groups and phosphate oxygens [7].
Table 1: Stereochemical Specifications of Zidovudine Monophosphate [6] [9]
Stereochemical Feature | Specification | Biological Significance |
---|---|---|
Defined Stereocenters | 3 chiral centers | Determines enzyme recognition and phosphorylation efficiency |
Sugar Puckering | (2S,3S,5R) configuration | Maintains natural nucleoside conformation for substrate binding |
Glycosidic Bond | Anti-conformation (≈-150°) | Optimizes base stacking and reverse transcriptase binding |
Azido Group Orientation | Equatorial position | Minimizes steric hindrance with phosphate group |
The molecular weight of AZT-MP is 347.221 g/mol (monoisotopic mass: 347.063084 Da), with a chemical formula of C₁₀H₁₄N₅O₇P [6] [9]. Its physicochemical behavior is dominated by the ionizable phosphate group (pKa ≈1.26 for the first proton, ≈6.2 for the second) and polar functional groups, resulting in high aqueous solubility (>53 mg/mL in water at 25°C) [8] [10]. This solubility profile significantly exceeds that of the parent nucleoside AZT (water solubility: ≈20 mg/mL), attributable to the charged phosphate moiety enhancing dipole interactions with water molecules. The compound demonstrates pH-dependent stability: it remains stable under physiological pH (7.0-7.4) but undergoes rapid hydrolytic degradation in strongly acidic (pH <3) or alkaline (pH >10) conditions [5] [9]. The azido group exhibits thermal stability up to 100°C but is susceptible to photolytic degradation under UV exposure, necessitating storage in light-protected containers. Plasma stability studies show AZT-MP has a half-life (t₁/₂) of approximately 7.53 hours in human plasma and 3.71 hours in whole blood, reflecting enzymatic dephosphorylation by phosphatases [9]. The phosphate ester bond represents the primary site of metabolic cleavage, while the azido group remains intact during most degradation pathways.
Table 2: Physicochemical Properties and Stability Parameters of AZT-MP [5] [8] [9]
Property | Value/Condition | Method/Notes |
---|---|---|
Molecular Weight | 347.221 g/mol | Calculated from formula C₁₀H₁₄N₅O₇P |
Aqueous Solubility | >53 mg/mL (198 mM) at 25°C | pH-independent within 4.0-9.0 range |
LogP (Partition Coefficient) | -0.42 (predicted) | Indicates high hydrophilicity |
pKa Values | 1.26 (strong acid), 6.19 (weak acid) | Phosphate group ionization |
Plasma Half-life | 7.53 hours (human plasma) | Enzymatic dephosphorylation |
Thermal Decomposition | >150°C | Azido group decomposition |
Structurally, AZT-MP serves as the metabolic intermediate between zidovudine (AZT) and its pharmacologically active triphosphate form (AZT-TP). Unlike the parent AZT (molecular weight: 267.24 g/mol), which exhibits moderate lipophilicity (LogP: 0.05) and crosses membranes via passive diffusion, AZT-MP possesses significantly higher polarity due to its ionizable phosphate group, restricting its cellular uptake to specialized transporters [2] [4]. This physicochemical difference underpins the metabolic trapping phenomenon: once phosphorylated to AZT-MP within cells, the negative charge prevents efflux, promoting further phosphorylation to the diphosphate (AZT-DP) and triphosphate (AZT-TP) forms [2].
Biochemically, AZT-MP demonstrates divergent interactions with cellular kinases compared to its natural counterpart, thymidine monophosphate (TMP). While TMP is efficiently phosphorylated to TDP by thymidylate kinase (Km ≈5-10 μM), AZT-MP is a poor substrate for both cytosolic and mitochondrial thymidylate kinases, with reported Km values exceeding 500 μM [2] [4]. This kinetic bottleneck results in intracellular accumulation of AZT-MP and limited formation of the active triphosphate metabolite AZT-TP. Mitochondrial studies reveal AZT-MP concentrations reach 5-10-fold higher levels than AZT-TP in non-replicating tissues like cardiac muscle [2].
The monophosphate metabolite also exhibits distinct inhibitory effects on nucleotide metabolism. Unlike AZT-TP, which directly inhibits HIV reverse transcriptase (IC₅₀ ≈0.04 μM), AZT-MP inhibits thymidine phosphorylation in isolated mitochondria with an IC₅₀ of 24 ± 4 μM through competitive inhibition of thymidine kinase 2 (TK2) [2]. This inhibition depletes the endogenous thymidine triphosphate (TTP) pool, particularly in tissues dependent on mitochondrial TK2 pathways (e.g., cardiac and skeletal muscle), contributing to mitochondrial toxicity observed during prolonged AZT therapy. In virological contexts, AZT-MP incorporation into viral DNA does not directly cause chain termination; instead, its removal efficiency by HIV reverse transcriptase influences AZT resistance dynamics. Mutations like L74V reduce the excision rate of AZT-MP from terminated chains, partially restoring drug susceptibility in thymidine analog mutation (TAM)-containing viruses [5].
Table 3: Comparative Biochemical Properties of AZT and Its Phosphorylated Metabolites [2] [4] [5]
Property | Zidovudine (AZT) | Zidovudine Monophosphate (AZT-MP) | Zidovudine Triphosphate (AZT-TP) |
---|---|---|---|
Molecular Weight | 267.24 g/mol | 347.22 g/mol | 507.18 g/mol |
Cellular Transport | Passive diffusion | Nucleotide transporters | Not applicable (intracellular) |
Primary Metabolic Site | Liver glucuronidation | Phosphatase dephosphorylation | DNA incorporation |
Thymidylate Kinase Kinetics | Not a substrate | Km >500 μM (poor substrate) | Product of reaction |
HIV RT Inhibition | None | Indirect via nucleotide depletion | IC₅₀ ≈0.04 μM (direct inhibition) |
Mitochondrial Toxicity Mechanism | TK2 inhibition (IC₅₀ ≈10 μM) | TTP pool depletion via TK2 inhibition | DNA polymerase γ inhibition (weak) |
Excision Rate from Viral DNA | Not applicable | IC₅₀ for excision: WT=1.0, L74V=0.3 | Terminal chain terminator |
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